![molecular formula C13H15NO4 B4187306 {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4187306.png)
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid
Overview
Description
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid, also known as THFAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for researchers in the life sciences.
Mechanism of Action
The mechanism of action of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid is not yet fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been found to enhance the release of acetylcholine and dopamine, two neurotransmitters that are important for learning and memory.
Biochemical and Physiological Effects:
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been found to have a variety of biochemical and physiological effects, including the ability to enhance synaptic transmission and increase the release of neurotransmitters. Additionally, {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been found to increase the activity of certain enzymes that are important for cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid in lab experiments is its ability to enhance synaptic transmission and increase the release of neurotransmitters. This can be useful for studying the molecular mechanisms of learning and memory. However, one limitation of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid. One area of interest is the development of new methods for synthesizing {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid that are more efficient and cost-effective. Additionally, researchers may investigate the potential use of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies may be conducted to better understand the mechanism of action of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid and its effects on neurotransmitter release and synaptic transmission.
Scientific Research Applications
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been used in a variety of scientific research applications, including studies of its effects on neurotransmitter release and synaptic transmission. Researchers have also investigated the potential use of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid as a tool for studying the molecular mechanisms of learning and memory.
properties
IUPAC Name |
2-[4-(oxolane-2-carbonylamino)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)8-9-3-5-10(6-4-9)14-13(17)11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUIRASIWVHIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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